3-(Chloromethyl)-5-methylpyridine physical and chemical properties
3-(Chloromethyl)-5-methylpyridine physical and chemical properties
An In-depth Technical Guide to 3-(Chloromethyl)-5-methylpyridine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
3-(Chloromethyl)-5-methylpyridine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its structural features—a pyridine core functionalized with a reactive chloromethyl group—render it an essential intermediate for introducing the 3-methyl-5-pyridinylmethyl moiety into target molecules. This guide offers a comprehensive technical overview of its physical and chemical properties, detailed protocols for its synthesis and purification, an exploration of its reactivity, and its principal application as a key intermediate in the synthesis of the second-generation antihistamine, Rupatadine. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Chemical Identity and Structure
3-(Chloromethyl)-5-methylpyridine is most commonly handled and stored as its hydrochloride salt to enhance stability and ease of handling. The salt form mitigates the lability of the free base and reduces its potential for self-reaction.
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IUPAC Name: 3-(chloromethyl)-5-methylpyridine;hydrochloride[1]
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Molecular Formula: C₇H₉Cl₂N (for the hydrochloride salt)[1]
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Molecular Weight: 178.06 g/mol [1]
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Structure:
Structure of 3-(Chloromethyl)-5-methylpyridine Hydrochloride.
Physical and Chemical Properties
The physicochemical properties of 3-(Chloromethyl)-5-methylpyridine hydrochloride are summarized below. The compound is typically an off-white to pale beige solid, a characteristic that is important for identity confirmation in a laboratory setting.[3]
| Property | Value | Source(s) |
| Appearance | Off-White to Pale Beige Solid | [3] |
| Melting Point | 147-157 °C | [3][4] |
| Boiling Point (Free Base) | 232.2 °C at 760 mmHg | [4] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [3] |
| Storage Temperature | 2-8°C (Refrigerator), under inert gas | [4] |
| Purity | Typically ≥97% |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals in deuterated solvents like DMSO-d₆ or D₂O.
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Aromatic Protons (H2, H4, H6): Three signals are expected in the aromatic region (~7.5-8.8 ppm). The protons at positions 2 and 6, being adjacent to the electron-withdrawing nitrogen, will be deshielded and appear furthest downfield. The proton at position 4 will appear slightly more upfield.
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Chloromethyl Protons (-CH₂Cl): A sharp singlet integrating to two protons is expected around 4.6-4.8 ppm. The deshielding is due to the adjacent chlorine atom and the pyridine ring.
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Methyl Protons (-CH₃): A sharp singlet integrating to three protons is expected around 2.3-2.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display seven distinct carbon signals.
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Aromatic Carbons: Five signals in the aromatic region (~125-155 ppm). The carbons adjacent to the nitrogen (C2, C6) will be the most downfield.
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Chloromethyl Carbon (-CH₂Cl): A signal around 45-50 ppm.
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Methyl Carbon (-CH₃): A signal in the aliphatic region, around 18-22 ppm.
Infrared (IR) Spectroscopy
Key vibrational frequencies can confirm the presence of the principal functional groups.
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-3000 cm⁻¹
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C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹
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C-Cl stretching: ~650-800 cm⁻¹
Mass Spectrometry (MS)
In an ESI-MS experiment, the primary ion observed would be that of the free base [C₇H₈ClN + H]⁺.
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Molecular Ion (M⁺) of Free Base: m/z ≈ 141.
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Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 143 with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.
Chemical Reactivity and Mechanistic Insights
The primary site of reactivity in 3-(Chloromethyl)-5-methylpyridine is the benzylic-like chloromethyl group. This group is an excellent electrophile, making the molecule a versatile substrate for nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism.[5]
Purification
For many applications, the product obtained directly from the synthesis is of sufficient purity. However, if further purification is required, recrystallization is the preferred method.
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Solvent Selection: A suitable solvent system is one in which the hydrochloride salt is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. [6]Mixtures of alcohols (like ethanol or isopropanol) and ethers (like MTBE or diethyl ether) are often effective.
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Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities are present, a charcoal treatment can be performed. Allow the solution to cool slowly to induce crystallization, followed by further cooling in an ice bath to maximize yield. The pure crystals are then collected by filtration. [6]
Application in Drug Development: The Synthesis of Rupatadine
The most prominent application of 3-(Chloromethyl)-5-methylpyridine hydrochloride is as the final key building block in the synthesis of Rupatadine, a potent and long-acting antagonist of both histamine H1 and platelet-activating factor (PAF) receptors. [2][3][7] The synthesis involves a nucleophilic substitution reaction where the secondary amine of Desloratadine acts as the nucleophile, displacing the chloride from 3-(Chloromethyl)-5-methylpyridine. [7][8]
This condensation is typically performed in a biphasic system (e.g., toluene and water) using a base like potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium bromide. [7][8]The phase-transfer catalyst is essential for transporting the deprotonated Desloratadine from the aqueous phase to the organic phase where it can react with the pyridine derivative. This strategic coupling reaction is a critical step that directly constructs the final complex API.
Safety and Handling
3-(Chloromethyl)-5-methylpyridine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area, such as a chemical fume hood. [4]
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Hazard Statements:
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H302: Harmful if swallowed. [1] * H312/H315: Harmful in contact with skin / Causes skin irritation. [1] * H314/H319: Causes severe skin burns and eye damage / Causes serious eye irritation. [1] * H332: Harmful if inhaled. [1] * H335: May cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Avoid breathing dust. [4]* In case of contact: Immediately flush skin or eyes with copious amounts of water and seek medical attention.
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Conclusion
3-(Chloromethyl)-5-methylpyridine hydrochloride is a high-value chemical intermediate whose utility is firmly established in pharmaceutical synthesis. Its reactivity, governed by the Sₙ2-susceptible chloromethyl group, allows for the reliable and efficient introduction of the 3-methyl-5-pyridinylmethyl pharmacophore. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and drug development.
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